molecular formula C9H10N2O2 B14143351 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one CAS No. 250260-01-6

6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one

Cat. No.: B14143351
CAS No.: 250260-01-6
M. Wt: 178.19 g/mol
InChI Key: NGAQHJMARWNDRS-UHFFFAOYSA-N
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Description

6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-furo[3,4-c]pyridine with methylamine . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of fine chemicals and as a building block for various organic syntheses.

Mechanism of Action

The mechanism of action of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar furo-pyridine structure but differs in functional groups.

    4-chloro-6-methyl-1H-furo[3,4-c]pyridine: A precursor in the synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different heteroatoms and substituents.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both furo and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

250260-01-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-methyl-4-(methylamino)-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-5-3-6-4-13-9(12)7(6)8(10-2)11-5/h3H,4H2,1-2H3,(H,10,11)

InChI Key

NGAQHJMARWNDRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)NC)C(=O)OC2

Origin of Product

United States

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